Phenol, 4,4'-dithiobis[2,6-bis(1,1-dimethylethyl)-
Overview
Description
Phenol, 4,4’-dithiobis[2,6-bis(1,1-dimethylethyl)-] is an organic compound with the molecular formula C30H46O2S. . This compound is characterized by its two phenolic groups connected by a sulfur bridge, and it is widely used for its antioxidant properties.
Mechanism of Action
Target of Action
The primary target of Phenol, 4,4’-dithiobis[2,6-bis(1,1-dimethylethyl)-] is the mitochondrial F1F0 Adenosine triphosphate synthase enzymes . These enzymes play a crucial role in the production of ATP, the primary energy currency of the cell.
Mode of Action
Phenol, 4,4’-dithiobis[2,6-bis(1,1-dimethylethyl)-] interacts with its target by attaching effectively to the active site of the mitochondrial F1F0 Adenosine triphosphate synthase enzymes . This interaction can lead to changes in the enzyme’s activity, potentially affecting ATP production.
Biochemical Pathways
The compound’s interaction with mitochondrial F1F0 Adenosine triphosphate synthase enzymes affects the ATP synthesis pathway . This pathway is responsible for the production of ATP, which is used in various cellular processes. Changes in this pathway can have downstream effects on these processes.
Result of Action
The molecular and cellular effects of Phenol, 4,4’-dithiobis[2,6-bis(1,1-dimethylethyl)-]'s action depend on its interaction with the mitochondrial F1F0 Adenosine triphosphate synthase enzymes . By interacting with these enzymes, the compound can potentially affect ATP production and, consequently, various cellular processes that rely on ATP.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenol, 4,4’-dithiobis[2,6-bis(1,1-dimethylethyl)-] can be synthesized through the reaction of 2,6-di-tert-butylphenol with sulfur dichloride (SCl2) under controlled conditions. The reaction typically involves the use of a solvent such as toluene and a base like sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the sulfur bridge formation .
Chemical Reactions Analysis
Types of Reactions
Phenol, 4,4’-dithiobis[2,6-bis(1,1-dimethylethyl)-] undergoes several types of chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under strong oxidizing conditions.
Reduction: The sulfur bridge can be reduced to thiols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Halogenated phenols and other substituted derivatives.
Scientific Research Applications
Phenol, 4,4’-dithiobis[2,6-bis(1,1-dimethylethyl)-] has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent the degradation of polymers.
Biology: Investigated for its potential as an antioxidant in biological systems to protect cells from oxidative stress.
Medicine: Explored for its potential therapeutic effects in preventing oxidative damage in various diseases.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2,6-bis(1,1-dimethylethyl)-: Known for its antioxidant properties but lacks the sulfur bridge, making it less effective in stabilizing radical intermediates.
Phenol, 4,4’-methylenebis[2,6-bis(1,1-dimethylethyl)-]: Similar structure but with a methylene bridge instead of a sulfur bridge, resulting in different reactivity and stability.
Phenol, 4,4’-thiobis[2-(1,1-dimethylethyl)-6-methyl-]: Contains a sulfur bridge but with different substituents, leading to variations in antioxidant activity.
Uniqueness
Phenol, 4,4’-dithiobis[2,6-bis(1,1-dimethylethyl)-] is unique due to its sulfur bridge, which significantly enhances its antioxidant properties compared to similar compounds. The presence of two tert-butyl groups on each phenolic ring further stabilizes the phenoxyl radicals, making it a highly effective antioxidant .
Properties
IUPAC Name |
2,6-ditert-butyl-4-[(3,5-ditert-butyl-4-hydroxyphenyl)disulfanyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42O2S2/c1-25(2,3)19-13-17(14-20(23(19)29)26(4,5)6)31-32-18-15-21(27(7,8)9)24(30)22(16-18)28(10,11)12/h13-16,29-30H,1-12H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUPRVAMTYHIQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SSC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60364473 | |
Record name | Phenol, 4,4'-dithiobis[2,6-bis(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60364473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6386-58-9 | |
Record name | 4,4′-Dithiobis[2,6-bis(1,1-dimethylethyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6386-58-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4'-(Disulfanediyl)bis(2,6-di-tert-butylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006386589 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 4,4'-dithiobis[2,6-bis(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60364473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-(DISULFANEDIYL)BIS(2,6-DI-TERT-BUTYLPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2ZUM2VQ6P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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